molecular formula C9H19NO2 B1317696 N-(2-Hydroxyethyl)heptanamide CAS No. 23054-50-4

N-(2-Hydroxyethyl)heptanamide

Cat. No.: B1317696
CAS No.: 23054-50-4
M. Wt: 173.25 g/mol
InChI Key: GZNSXQUYLMMDLX-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)heptanamide: is an organic compound with the molecular formula C9H19NO2 It is a secondary amide with a hydroxyl group attached to the ethyl chain

Scientific Research Applications

Chemistry: N-(2-Hydroxyethyl)heptanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used as a model compound to study the behavior of amides and hydroxyl-containing molecules in biological systems.

Medicine: this compound has potential applications in the development of pharmaceuticals. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and improve the solubility of hydrophobic compounds.

Safety and Hazards

N-(2-Hydroxyethyl)ethylenediamine, a similar compound, is known to cause severe skin burns and eye damage. It may cause an allergic skin reaction and may damage the unborn child .

Future Directions

The development of new solvents and high-efficiency separation equipment and the enhancement of technological processes have been extensively studied to reduce the cost of capture . Biodegradable nanogels as delivery systems have attracted much attention in the biotechnological and biomedical fields due to their desired ability to degrade in intracellular environments or to react with various external stimuli .

Biochemical Analysis

Biochemical Properties

N-(2-Hydroxyethyl)heptanamide plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with enzymes such as limonene-1,2-epoxide hydrolase, which catalyzes the conversion of limonene-1,2-epoxide to limonene-1,2-diol This interaction highlights the compound’s involvement in the metabolism of cyclic hydrocarbons

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to limonene-1,2-epoxide hydrolase, facilitating the conversion of limonene-1,2-epoxide to limonene-1,2-diol . This binding interaction is crucial for the compound’s role in lipid metabolism. Additionally, this compound may inhibit or activate other enzymes involved in lipid signaling pathways, thereby modulating gene expression and cellular responses.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as limonene-1,2-epoxide hydrolase, which plays a role in the conversion of cyclic hydrocarbons The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)heptanamide can be synthesized through the reaction of heptanoic acid with ethanolamine. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The raw materials, heptanoic acid and ethanolamine, are fed into the reactor along with the catalyst. The reaction mixture is heated to the desired temperature, and the product is continuously removed and purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)heptanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)heptanamide.

    Reduction: The amide group can be reduced to form the corresponding amine, N-(2-hydroxyethyl)heptanamine.

    Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: N-(2-oxoethyl)heptanamide

    Reduction: N-(2-hydroxyethyl)heptanamine

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

  • N-(2-Hydroxyethyl)hexanamide
  • N-(2-Hydroxyethyl)octanamide
  • N-(2-Hydroxyethyl)nonanamide

Comparison: N-(2-Hydroxyethyl)heptanamide is unique due to its specific chain length and the presence of both a hydroxyl group and an amide bond. Compared to its analogs with different chain lengths, it exhibits distinct physical and chemical properties, such as solubility, melting point, and reactivity. These differences make it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

N-(2-hydroxyethyl)heptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-3-4-5-6-9(12)10-7-8-11/h11H,2-8H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNSXQUYLMMDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560541
Record name N-(2-Hydroxyethyl)heptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23054-50-4
Record name N-(2-Hydroxyethyl)heptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethanolamine (8.00 mL, 133 mmol) and triethylamine (20.0 mL, 143 mmol) in tetrahydrofuran (200 mL) was cooled to 0° C., and a solution of heptanoyl chloride (20.0 mL, 129 mmol) in tetrahydrofuran (50 mL) was added dropwise over 30 minutes. After stirring an additional 18 hours, the reaction mixture was poured into water (400 mL), and extracted with methylene chloride (2×300 mL). The extracts were combined, dried over anhydrous magnesium sulfate and evaporated to afford the solid product (N-(2-hydroxyethyl)-heptanamide), which was recrystallized to purity from ether-hexane (22.3 g, 129 mmol, 100%), melting point 91°-93° C. 1H NMR (CDCl3): 6.31 (1H, br s); 3.75-3.68 (2H, m); 3.55-3.39 (3H, m); 2.21 (2H, t, J=7.2 Hz); 1.69-1.58 (2H, m); 1.39-1.24 (6H, m); 0.88 (3H, t, J=6.6 Hz).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

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